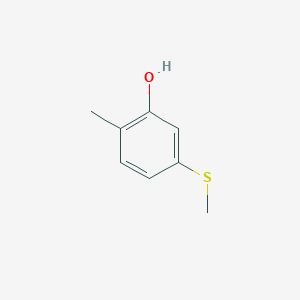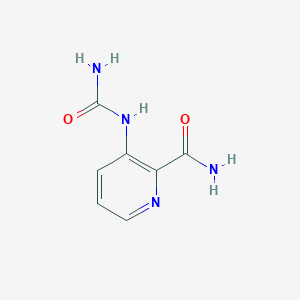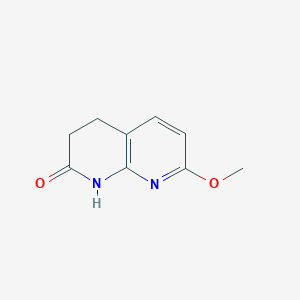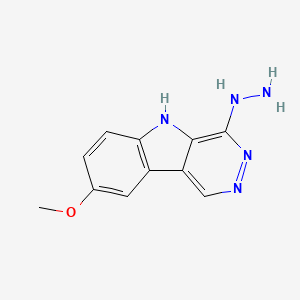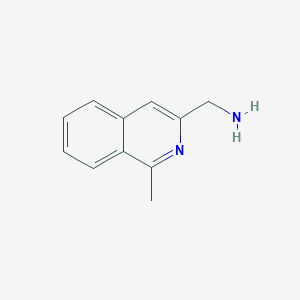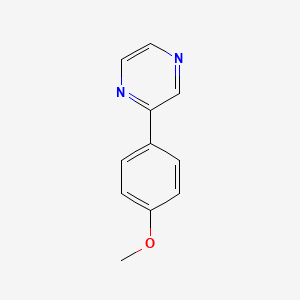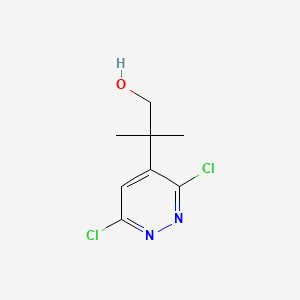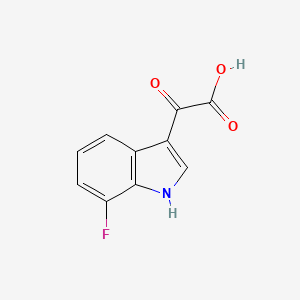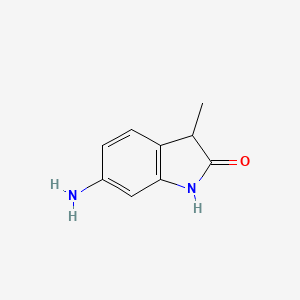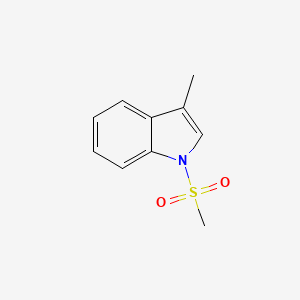
3-methyl-1-(methylsulfonyl)-1H-indole
Overview
Description
3-methyl-1-(methylsulfonyl)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MSI-1436 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
3-methyl-1-(methylsulfonyl)-1H-indole has been studied for its potential applications in various fields. One of the significant applications of this compound is in cancer research. Studies have shown that this compound inhibits the growth of cancer cells by targeting the Wnt signaling pathway. This pathway is known to play a crucial role in the development and progression of cancer. In addition to cancer research, this compound has also been studied for its potential applications in obesity and diabetes research. Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in obese and diabetic mice.
Mechanism of Action
The mechanism of action of 3-methyl-1-(methylsulfonyl)-1H-indole involves its interaction with the Wnt signaling pathway. This pathway plays a crucial role in the development and progression of cancer by promoting cell proliferation and survival. Studies have shown that this compound inhibits the Wnt signaling pathway by targeting the protein tyrosine phosphatase 1B (PTP1B) and glycogen synthase kinase-3β (GSK-3β) enzymes. These enzymes are known to be involved in the regulation of the Wnt signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic mice. This compound has also been shown to reduce inflammation and oxidative stress in various animal models.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-methyl-1-(methylsulfonyl)-1H-indole in lab experiments is its specificity towards the Wnt signaling pathway. This compound selectively targets the PTP1B and GSK-3β enzymes, which are known to be involved in the regulation of this pathway. In addition, this compound has been shown to have low toxicity and high stability, making it an ideal compound for lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of 3-methyl-1-(methylsulfonyl)-1H-indole. One of the significant future directions is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another future direction is the study of the potential applications of this compound in other diseases such as Alzheimer's disease and Parkinson's disease. In addition, future studies could focus on the use of this compound in combination with other compounds to enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future studies could focus on the development of more potent and selective inhibitors of the Wnt signaling pathway and the potential applications of this compound in other diseases.
Properties
IUPAC Name |
3-methyl-1-methylsulfonylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8-7-11(14(2,12)13)10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEQBSDHRVUYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616092 | |
| Record name | 1-(Methanesulfonyl)-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108665-97-0 | |
| Record name | 1-(Methanesulfonyl)-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


